

An In-depth Technical Guide to LG50643: Physicochemical Properties and Synthetic Applications

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Compound of Interest		
Compound Name:	LG50643	
Cat. No.:	B1675217	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule identified as **LG50643**, a key intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical identity, physicochemical properties, and its significant role in synthetic organic chemistry, particularly in the development of kinase inhibitors.

Molecular Identity and Physicochemical Properties

The identifier **LG50643** corresponds to the chemical compound 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone.[1][2] Its structure is characterized by a complex heterocyclic system, incorporating an isoquinolinone core, a chiral ethylamino linker, and a purine moiety protected by a tetrahydropyran (THP) group.[2] The presence of the THP group is a common strategy in organic synthesis to protect the N9 position of the purine ring, enhancing solubility and preventing unwanted side reactions. [2]

The key quantitative data for this molecule, assigned the CAS Number 1350643-73-0, are summarized in the table below.[1]



Property	Value
Molecular Formula	C27H25CIN6O2
Molecular Weight	501.0 g/mol
IUPAC Name	8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one

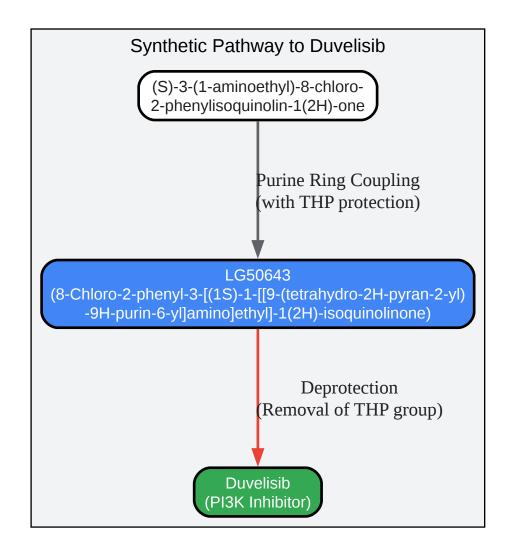
Role in Synthetic Chemistry: A Precursor to Duvelisib

LG50643 is a critical intermediate in the synthesis of Duvelisib (also known as IPI-145), an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[3] Duvelisib is approved for the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[3][4]

The primary utility of **LG50643** lies in its advanced stage in the synthetic route to Duvelisib. The conversion of **LG50643** to Duvelisib involves the deprotection of the purine ring by removing the tetrahydropyranyl (THP) group. This final step yields the active pharmaceutical ingredient.

The logical workflow for the synthesis of Duvelisib from a related precursor via **LG50643** is outlined in the diagram below.





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References

• 1. 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | C27H25ClN6O2 | CID 66607709 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (1350643-73-0) for sale [vulcanchem.com]
- 3. Duvelisib | C22H17ClN6O | CID 50905713 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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